molecular formula C8H4N2O2 B13798523 Oxazolo[4,5-e][2,1]benzisoxazole CAS No. 630112-26-4

Oxazolo[4,5-e][2,1]benzisoxazole

Cat. No.: B13798523
CAS No.: 630112-26-4
M. Wt: 160.13 g/mol
InChI Key: MBNDTUXNJCGCJZ-UHFFFAOYSA-N
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Description

Oxazolo[4,5-e][2,1]benzisoxazole is a heterocyclic compound that features a fused ring system combining oxazole and benzisoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxazolo[4,5-e][2,1]benzisoxazole typically involves the cyclization of ortho-substituted aryl azides, anilines, nitroso- and nitrobenzenes. One common method is the photolysis of 2-azidobenzoic acids in the presence of weak bases, leading to the formation of the isoxazole ring through a nucleophilic attack of the oxygen of the carboxylate anion on the singlet nitrene . Another approach involves the thermolysis of 2-azidobenzaldehydes and esters of 2-azidobenzoic acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Oxazolo[4,5-e][2,1]benzisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, oxidizing agents, and reducing agents. For example, the oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Oxazolo[4,5-e][2,1]benzisoxazole include other benzisoxazole derivatives, such as 2,1-benzisoxazole and 1,2-benzisoxazole . These compounds share structural similarities but differ in their specific ring fusion patterns and functional groups.

Uniqueness: this compound is unique due to its fused ring system that combines oxazole and benzisoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

630112-26-4

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

[1,3]oxazolo[4,5-e][2,1]benzoxazole

InChI

InChI=1S/C8H4N2O2/c1-2-7-8(9-4-11-7)5-3-12-10-6(1)5/h1-4H

InChI Key

MBNDTUXNJCGCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC=C2C3=C1OC=N3

Origin of Product

United States

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